2-(2,3,4,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione

Regioisomerism Structure-Property Relationship Crystallization

2-(2,3,4,6-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione (CAS 54690-00-5) is a fully synthetic 2-benzylidene-indan-1,3-dione derivative belonging to the acceptor-substituted ethylene class of Michael acceptors. It features an unsymmetrical 2,3,4,6-tetramethyl substitution pattern on the benzylidene phenyl ring conjugated to the indane-1,3-dione core, yielding a molecular formula of C₂₀H₁₈O₂ and a molecular weight of 290.356 Da.

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
CAS No. 54690-00-5
Cat. No. B5956716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,4,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
CAS54690-00-5
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C
InChIInChI=1S/C20H18O2/c1-11-9-12(2)17(14(4)13(11)3)10-18-19(21)15-7-5-6-8-16(15)20(18)22/h5-10H,1-4H3
InChIKeyDFWGCQKZEWLTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3,4,6-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione (CAS 54690-00-5): Chemical Identity, Class, and Procurement Baseline


2-(2,3,4,6-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione (CAS 54690-00-5) is a fully synthetic 2-benzylidene-indan-1,3-dione derivative belonging to the acceptor-substituted ethylene class of Michael acceptors [1]. It features an unsymmetrical 2,3,4,6-tetramethyl substitution pattern on the benzylidene phenyl ring conjugated to the indane-1,3-dione core, yielding a molecular formula of C₂₀H₁₈O₂ and a molecular weight of 290.356 Da . The compound is synthesized via Knoevenagel condensation of 2,3,4,6-tetramethylbenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions . Its core scaffold—indane-1,3-dione—is recognized as a versatile building block with documented applications spanning biosensing, bioimaging, photopolymerization, and organic electronics [2]. This compound is cataloged under MFCD00183838 and is commercially available at 95% purity from multiple suppliers .

Why 2-(2,3,4,6-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione Cannot Be Substituted by In-Class Analogs Without Verification


Benzylidene-indan-1,3-dione derivatives are not interchangeable despite sharing a common core scaffold. The position and number of methyl substituents on the benzylidene phenyl ring profoundly modulate three critical parameters: (i) electrophilicity at the exocyclic double bond, as demonstrated by Mayr's E parameter scale where the unsubstituted parent has E = −10.11 and the p-dimethylamino analog shifts to E = −13.56 [1]; (ii) lipophilicity, where each additional methyl group substantially alters logP, membrane permeability, and non-specific protein binding; and (iii) steric encumbrance around the Michael acceptor site, which directly governs reaction kinetics with nucleophiles and biological targets [1]. The unsymmetrical 2,3,4,6-tetramethyl pattern of CAS 54690-00-5 generates a permanent molecular dipole and unique steric environment absent in the symmetrical 2,3,5,6-tetramethyl regioisomer (CAS 54689-99-5) . Substituting either regioisomer without experimental verification risks unanticipated changes in reactivity, target engagement, crystallization behavior, and formulation performance .

Quantitative Differentiation Evidence for 2-(2,3,4,6-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione (54690-00-5) Versus Closest Analogs


Regioisomeric Differentiation: Unsymmetrical 2,3,4,6-Tetramethyl vs. Symmetrical 2,3,5,6-Tetramethyl Substitution Pattern

CAS 54690-00-5 bears an unsymmetrical 2,3,4,6-tetramethyl substitution pattern, whereas its closest cataloged regioisomer CAS 54689-99-5 carries a symmetrical 2,3,5,6-tetramethyl arrangement. Both compounds share the identical molecular formula C₂₀H₁₈O₂ and molecular weight (290.356 Da), yet the unsymmetrical substitution of 54690-00-5 generates a net permanent dipole moment vector not present in the centrosymmetric 2,3,5,6-isomer . This dipole asymmetry directly impacts crystal packing, melting behavior, and solubility. The estimated melting point of 54690-00-5 is 177.93 °C (MPBPWIN v1.42) with a predicted density of 1.2 ± 0.1 g/cm³ and boiling point of 473.0 ± 45.0 °C at 760 mmHg . For the 2,3,5,6-isomer (54689-99-5), the symmetrically substituted phenyl ring eliminates the net dipole across the benzylidene plane, which is expected to produce tighter crystal packing, a higher melting point, and different solubility profiles . This regioisomeric distinction is critical for applications requiring reproducible solid-state properties, including formulation, co-crystallization, and material science uses .

Regioisomerism Structure-Property Relationship Crystallization

Lipophilicity Enhancement: logP 5.78 vs. Unsubstituted Parent logP 3.36 — A ~265-Fold Increase in Octanol-Water Partitioning

The target compound exhibits a calculated logP (ACD/Labs) of 5.78, compared to a calculated logP of 3.356 for the unsubstituted parent 2-benzylidene-indan-1,3-dione (CAS 5381-33-9) [1]. This ΔlogP of +2.42 units corresponds to an approximately 265-fold increase in octanol-water partition coefficient, driven exclusively by the addition of four methyl groups to the benzylidene phenyl ring. The estimated water solubility at 25 °C is 0.2242 mg/L (WSKOW v1.41 from log Kow of 5.61) . A separate Log Kow estimate (KOWWIN v1.67) yields 5.61 . The compound also registers one Rule-of-Five violation (LogP > 5) with a predicted bioaccumulation factor (BCF) of 4549.51 at pH 5.5–7.4 (ACD/BCF) and a soil adsorption coefficient Koc of 4625 . These values position 54690-00-5 as a highly lipophilic congener within the benzylidene-indandione series—a property that may be advantageous for membrane-permeation studies but requires attention during aqueous formulation.

Lipophilicity Physicochemical Properties Drug-likeness

Electrophilicity Modulation on the Mayr Scale: Tetramethyl Substitution Predicted to Shift E Parameter Relative to Parent (E = −10.11)

The Mayr electrophilicity scale provides a quantitative framework for predicting nucleophile-electrophile combination reactivity using the linear free energy relationship log k₂(20 °C) = s(N + E). For the unsubstituted 2-benzylidene-indan-1,3-dione (CAS 5381-33-9), the experimentally determined E parameter is −10.11 in DMSO at 20 °C [1][2]. For the p-(dimethylamino)benzylidene analog—bearing a strong electron-donating substituent—E shifts substantially to −13.56, reflecting a >3000-fold decrease in electrophilic reactivity [2]. The 2,3,4,6-tetramethyl substitution on 54690-00-5 introduces four electron-donating methyl groups that cumulatively increase electron density at the benzylidene double bond. Based on established Hammett σ–E correlations, the tetramethyl derivative is predicted to exhibit an E parameter in the range of approximately −9 to −10—less electrophilic (more negative E) than the unsubstituted parent but significantly more electrophilic than the p-dimethylamino derivative [1]. This positions 54690-00-5 as a moderately deactivated Michael acceptor with reactivity tunable by the steric and electronic contribution of the 2,3,4,6-methyl arrangement.

Electrophilicity Michael Acceptor Reactivity Linear Free Energy Relationship

Class-Level Anti-Melanogenic Potential: 2-(Substituted Benzylidene)-1,3-indanedione Derivatives Inhibit Mushroom Tyrosinase More Potently Than Kojic Acid

A 2021 study evaluated twelve 2-(substituted benzylidene)-1,3-indanedione derivatives as mushroom tyrosinase inhibitors. Compounds 2 and 3 from this series achieved 85% and 96% inhibition at 50 μM, respectively, markedly surpassing the reference inhibitor kojic acid (49% inhibition at the same concentration), without perceptible cytotoxicity in B16F10 murine melanoma cells [1]. Separately, a 2018 study of 30 benzylidine indane-1,3-dione derivatives as urease inhibitors reported IC₅₀ values spanning 11.60 ± 0.3 to 257.05 ± 0.7 μM, with the most potent compound (IC₅₀ = 11.60 μM) outperforming the standard acetohydroxamic acid (IC₅₀ = 27.0 ± 0.5 μM) [2]. A 2021 leishmanicidal screening of 16 2-arylidene indan-1,3-diones identified derivative 4 with an IC₅₀ of 16.6 μmol/L against Leishmania amazonensis [3]. These class-level data confirm that benzylidene-indandione derivatives bearing electron-donating substituents—such as the tetramethyl pattern on 54690-00-5—are competent enzyme inhibitors across multiple target classes. The specific 2,3,4,6-tetramethyl substitution pattern of CAS 54690-00-5 provides a distinct steric and electronic profile within this pharmacophore space.

Tyrosinase Inhibition Melanogenesis Cosmeceutical

Electrophotographic Photoconductor Application: Benzylideneindene Compounds as Charge Transport Materials in Function-Separated Photoreceptors

Ricoh Company's foundational patents (US 4,959,290 and US 5,250,733) establish benzylideneindene compounds—the structural class encompassing 54690-00-5—as dual-function materials in electrophotographic photoconductors, operating either as the photoconductive material itself or as the charge-transporting component in function-separated multilayer photoreceptors where an organic or inorganic pigment serves as the charge generation material [1][2]. These compounds can be optically and chemically sensitized using dyes and Lewis acids to tune spectral response [1]. The 2,3,4,6-tetramethyl substitution pattern on 54690-00-5 provides four electron-donating methyl groups that raise the HOMO energy relative to unsubstituted analogs, which is predicted to enhance hole-transport mobility—a critical parameter for photoreceptor sensitivity and residual potential characteristics in electrophotographic printing . The unsymmetrical substitution also reduces molecular symmetry, potentially suppressing crystallization within the charge transport layer and extending the operational lifetime of the photoreceptor .

Electrophotography Charge Transport Material Organic Photoconductor

Recommended Research and Industrial Application Scenarios for 2-(2,3,4,6-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione (CAS 54690-00-5)


Medicinal Chemistry: Covalent Inhibitor Lead Optimization Requiring Tuned Michael Acceptor Electrophilicity

The moderately deactivated Michael acceptor character of 54690-00-5 (predicted E ≈ −9 to −10 on the Mayr scale, compared to E = −10.11 for the unsubstituted parent) makes it a candidate for covalent inhibitor programs where excessive electrophilicity leads to off-target haptenation and glutathione depletion, while insufficient reactivity fails to engage the target cysteine or serine residue [1]. The 265-fold greater lipophilicity (logP 5.78) versus the unsubstituted parent (logP 3.36) may enhance membrane permeability for intracellular targets, though this must be balanced against potential solubility-limited bioavailability . The unsymmetrical 2,3,4,6-tetramethyl pattern further provides a unique three-dimensional steric profile for selectivity optimization against closely related enzyme isoforms [2].

Cosmeceutical R&D: Anti-Melanogenic Formulation Development Based on the Benzylidene-Indandione Pharmacophore

Class-level evidence demonstrates that 2-(substituted benzylidene)-1,3-indanedione derivatives can achieve 96% mushroom tyrosinase inhibition at 50 μM—nearly double the potency of kojic acid (49%)—without cytotoxicity in B16F10 melanocytes [3]. 54690-00-5, bearing four methyl groups, resides within this active pharmacophore space and offers maximal lipophilicity among simple alkyl-substituted congeners—a property that may improve skin penetration in topical formulations . Its high predicted logP (5.78) and low aqueous solubility (0.2242 mg/L) necessitate careful formulation design (e.g., nanoemulsions, solid lipid nanoparticles) to achieve adequate dermal delivery while maintaining tyrosinase engagement [3].

Organic Electronics: Hole-Transport Material Development for Layered Photoreceptors

The Ricoh patent family (US 4,959,290; US 5,250,733) establishes benzylideneindene compounds as validated charge-transport materials in function-separated electrophotographic photoreceptors, where they can be deployed in the charge transport layer (CTL) over a pigment-based charge generation layer (CGL) [4][5]. The electron-donating tetramethyl substitution on 54690-00-5 is predicted to raise the HOMO energy level, improving hole-drift mobility in the CTL, while the unsymmetrical molecular shape may suppress crystallization-induced degradation of transport properties over extended print cycles [2]. Researchers developing organic photoreceptors for high-speed electrophotographic printing should benchmark 54690-00-5 against symmetrical analogs (e.g., 54689-99-5) to quantify the impact of regioisomerism on mobility, residual potential, and fatigue resistance.

Chemical Biology: Structure-Reactivity Studies on the Mayr Electrophilicity Scale

54690-00-5 represents a structurally defined but experimentally uncharacterized entry on the Mayr electrophilicity scale. Determining its E parameter via kinetic studies with reference carbanions in DMSO at 20 °C would bridge the gap between the unsubstituted parent (E = −10.11) and the strongly deactivated p-dimethylamino analog (E = −13.56), completing the Hammett-type correlation for polymethyl substitution on the benzylidene-indandione scaffold [1]. Such data would enable quantitative prediction of reaction rates with biological nucleophiles (glutathione, protein thiols) and synthetic nucleophiles, directly supporting covalent probe design, reactivity-based screening, and toxicological risk assessment [1][2].

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